molecular formula C29H36O10 B193534 13-epi-10-Deacetyl Baccatin III CAS No. 172018-16-5

13-epi-10-Deacetyl Baccatin III

Cat. No.: B193534
CAS No.: 172018-16-5
M. Wt: 544.6 g/mol
InChI Key: YWLXLRUDGLRYDR-LHDQCKIRSA-N
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Scientific Research Applications

13-epi-10-deacetylbaccatin III has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of 13-epi-10-DAB is the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) . This enzyme plays a crucial role in the biosynthesis pathway of paclitaxel , a widely recognized cancer chemotherapeutic agent .

Mode of Action

13-epi-10-DAB interacts with its target, TcDBAT, in a process known as biotransformation . This interaction is promoted by the supply of glycerol and slightly acidic conditions at low temperatures . The result of this interaction is the conversion of 13-epi-10-DAB into baccatin III , a crucial precursor in the biosynthesis pathway of paclitaxel .

Biochemical Pathways

The biochemical pathway affected by 13-epi-10-DAB involves the conversion of 10-deacetylbaccatin III (10-DAB) into baccatin III . This conversion is a key step in the biosynthesis pathway of paclitaxel . The downstream effect of this pathway is the production of paclitaxel, a potent anti-cancer drug .

Pharmacokinetics

The compound’s interaction with tcdbat and its conversion into baccatin iii suggest that it is bioavailable and can be metabolized by the body .

Result of Action

The result of 13-epi-10-DAB’s action is the production of baccatin III, a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is a widely recognized cancer chemotherapeutic agent, used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .

Action Environment

The action of 13-epi-10-DAB is influenced by environmental factors such as the supply of glycerol and slightly acidic conditions at low temperatures . These conditions promote the catalysis of the recombinant TcDBAT strain, facilitating the conversion of 13-epi-10-DAB into baccatin III .

Biochemical Analysis

Biochemical Properties

The key enzyme involved in the biochemical reactions of 13-epi-10-DAB is 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) . This enzyme is capable of catalyzing 10-deacetylbaccatin III into baccatin III . The DBAT enzyme interacts with the 13-epi-10-DAB molecule, facilitating its conversion into baccatin III .

Cellular Effects

The cellular effects of 13-epi-10-DAB are primarily related to its role as a precursor in the biosynthesis of paclitaxel . Paclitaxel has significant effects on various types of cells, particularly cancer cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 13-epi-10-DAB involves its conversion into baccatin III by the DBAT enzyme . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

The effects of 13-epi-10-DAB over time in laboratory settings are largely related to its role in the production of baccatin III . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 13-epi-10-DAB at different dosages in animal models have not been extensively studied. The effects of its derivative, paclitaxel, have been well-documented .

Metabolic Pathways

The metabolic pathway of 13-epi-10-DAB involves its conversion into baccatin III by the DBAT enzyme . This process is a key part of the Taxol biosynthetic pathway .

Transport and Distribution

Its derivative, paclitaxel, is known to be transported and distributed within cells and tissues .

Subcellular Localization

The DBAT enzyme, which interacts with 13-epi-10-DAB, has been shown to be localized in lipid droplets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 13-epi-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species. This extraction is followed by a series of chemical reactions to convert 10-deacetylbaccatin III into 13-epi-10-deacetylbaccatin III . The synthetic route often includes steps such as acetylation, reduction, and oxidation under specific reaction conditions. For instance, the use of acetyl-CoA and 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains has been explored for the biotransformation of 10-deacetylbaccatin III into baccatin III, which can then be further modified to obtain 13-epi-10-deacetylbaccatin III .

Industrial Production Methods

Industrial production of 13-epi-10-deacetylbaccatin III involves large-scale extraction from renewable sources such as Taxus needles, followed by in situ whole-cell biotransformation. This method has been optimized to enhance the yield and efficiency of the production process. For example, the use of glycerol supply and slightly acidic conditions with low temperature has been shown to promote the catalysis of recombinant TcDBAT strains, resulting in higher yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

13-epi-10-deacetylbaccatin III undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of 13-epi-10-deacetylbaccatin III include acetyl-CoA, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., enzymes like TcDBAT). The reaction conditions often involve specific temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from the reactions of 13-epi-10-deacetylbaccatin III include baccatin III and other derivatives that serve as intermediates in the biosynthesis of paclitaxel. These products are crucial for the development of anti-cancer drugs and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 13-epi-10-deacetylbaccatin III include:

Uniqueness

The uniqueness of 13-epi-10-deacetylbaccatin III lies in its specific structural configuration, which allows it to serve as a crucial intermediate in the biosynthesis of paclitaxel. Its ability to undergo specific enzymatic reactions, such as acetylation by TcDBAT, makes it an essential compound for the efficient production of paclitaxel and its derivatives .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19-,21-,22+,24+,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-LHDQCKIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415718
Record name 13-epi-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172018-16-5
Record name 13-epi-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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